molecular formula C14H19N5O3S2 B6774429 N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-5-sulfamoylthiophene-3-carboxamide

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-5-sulfamoylthiophene-3-carboxamide

Cat. No.: B6774429
M. Wt: 369.5 g/mol
InChI Key: SIWSRXWNJDDVPW-UHFFFAOYSA-N
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Description

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-5-sulfamoylthiophene-3-carboxamide is a complex organic compound featuring a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the imidazole, piperidine, and thiophene rings, along with the sulfamoyl and carboxamide groups, contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-5-sulfamoylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S2/c1-18-7-4-16-14(18)19-5-2-11(3-6-19)17-13(20)10-8-12(23-9-10)24(15,21)22/h4,7-9,11H,2-3,5-6H2,1H3,(H,17,20)(H2,15,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWSRXWNJDDVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCC(CC2)NC(=O)C3=CSC(=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-5-sulfamoylthiophene-3-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the 1-methylimidazole derivative, which is then reacted with a piperidine derivative to form the intermediate N-[1-(1-methylimidazol-2-yl)piperidin-4-yl] compound. This intermediate is subsequently reacted with 5-sulfamoylthiophene-3-carboxylic acid under appropriate conditions to yield the final product.

Key reaction conditions include:

    Solvents: Commonly used solvents include dichloromethane, ethanol, and dimethylformamide.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) may be used to facilitate certain coupling reactions.

    Temperature: Reactions are typically conducted at temperatures ranging from room temperature to reflux conditions, depending on the specific step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-5-sulfamoylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiophene rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-5-sulfamoylthiophene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-5-sulfamoylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-5-sulfamoylthiophene-3-carboxamide can be compared with other compounds that feature similar functional groups or structural motifs. Some similar compounds include:

    N-[1-(1-methylimidazol-2-yl)piperidin-4-yl]-2-(1,3-thiazol-5-yl)acetamide: Shares the imidazole and piperidine rings but differs in the thiophene and sulfamoyl groups.

    1-(1-methylimidazol-2-yl)piperidin-4-yl]-5-sulfamoylthiophene-3-carboxylic acid: Similar structure but lacks the carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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